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2,4-dichloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship (SAR)

Researchers often struggle to source structurally distinct halogenated analogs for systematic SAR profiling of kinase and Hedgehog pathway targets. The 2,4-dichloro substitution pattern on this benzamide-pyrimidine scaffold provides a unique halogen bonding fingerprint, enabling precise mapping of ATP-binding pocket electrostatics and deconvolution of halogen position effects on target selectivity. - Distinct dual-chloro probe for halogen scanning alongside non-halogenated parent (ML340) and mono-halo variants. - Amenable to further derivatization via SNAr or cross-coupling at chlorine positions, serving as a strategic starting material for focused library synthesis. - Informative benchmark in metabolic stability assays to guide lead optimization of halogenation strategies. Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for reproducible SAR data.

Molecular Formula C17H18Cl2N4O
Molecular Weight 365.26
CAS No. 1396860-94-8
Cat. No. B2919707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
CAS1396860-94-8
Molecular FormulaC17H18Cl2N4O
Molecular Weight365.26
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H18Cl2N4O/c1-11-4-6-23(7-5-11)16-9-15(20-10-21-16)22-17(24)13-3-2-12(18)8-14(13)19/h2-3,8-11H,4-7H2,1H3,(H,20,21,22,24)
InChIKeyWYNUCMRLCBZZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro Pyrimidine-Benzamide: Overview and Structural Profile


2,4-Dichloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide is a synthetic small molecule featuring a 2,4-dichlorobenzamide moiety linked to a 4-methylpiperidine-substituted pyrimidine core. This architecture places it within the broader class of 2,4-disubstituted pyrimidine kinase inhibitors and Hedgehog pathway modulators [1]. The presence of two electron-withdrawing chlorine atoms on the benzamide ring constitutes a key structural differentiator from simpler, non-halogenated analogs, with potential consequences for target binding, metabolic stability, and physicochemical properties relevant to probe selection [2]. The compound serves as a specialized intermediate and research tool in medicinal chemistry, particularly for structure-activity relationship (SAR) studies exploring halogen effects on pharmacological profiles.

Compound class 2,4‑disubstituted pyrimidine kinase inhibitor / Hedgehog modulator probe
Structural distinction 2,4‑dichlorobenzamide motif for halogen bonding SAR studies
Workflow fit Medicinal chemistry tool compound for halogen scan campaigns

Why Generic Analogs Cannot Replace This Compound in SAR Studies


Within the N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide chemotype, even minor structural modifications produce substantial shifts in biological activity and target selectivity. For instance, the non-halogenated parent compound ML340 (N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide) has been characterized as a Hedgehog (Hh) pathway inhibitor , while alternative halogen substitutions (e.g., 3-chloro, 3-bromo, or 2-trifluoromethyl variants) are expected, based on class-level SAR, to differentially modulate potency, selectivity, and pharmacokinetic parameters [1]. The specific 2,4-dichloro substitution pattern generates a unique electron-deficient benzamide ring that can enhance interactions with hydrophobic binding pockets and alter metabolic soft spots. Consequently, the assumption that any in-class analog can be interchanged without altering experimental outcomes is contraindicated. The evidence below details the measurable sources of this differentiation.

Non‑halogenated parent mismatch
Removal of chlorine atoms may shift target engagement and physicochemical profile; ML340 and 2,4‑dichloro variants are not interchangeable probes.
Monohalogenated analog disparity
A single meta‑halogen cannot replicate the dual interaction geometry of the 2,4‑dichloro pattern, limiting direct replacement in halogen bonding studies.
Trifluoromethyl comparator divergence
2‑CF₃ substitution alters steric demand and metabolic liability compared to 2,4‑dichloro; binding and stability readouts may differ.

Quantitative Evidence Differentiating This Compound from Close Analogs


Halogen Substitution Pattern vs. Non-Halogenated Parent Scaffold

The target compound differs from the well-characterized parent compound ML340 (N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide) by the addition of chlorine atoms at positions 2 and 4 of the benzamide ring. ML340 has been reported as a Hedgehog pathway inhibitor . The 2,4-dichloro substitution increases the molecular weight from 296.37 g/mol (ML340) to approximately 365.26 g/mol, increases calculated LogP, and introduces two strong halogen bond donor sites. While direct comparative biological data for this exact pair is not publicly available, class-level SAR from 2,4-disubstituted pyrimidine kinase inhibitor patents indicates that 2,4-dichloro substitution on the benzamide ring typically enhances target binding affinity by 2- to 10-fold compared to the non-halogenated parent in kinase inhibition assays [1].

MW & halogen shift
Class‑level inference
+68.9 g/mol
2 Cl vs. 0 Cl
Reported class‑level SAR suggests 2–10× binding enhancement
Data to verify for this exact pair
Medicinal Chemistry Halogen Bonding Structure-Activity Relationship (SAR) Hedgehog Pathway

Differentiation from Monohalogenated Analogs in Halogen Bonding

Commercially available close analogs include 3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide (CAS 1396858-73-3) and 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide (CAS not specified but available from multiple vendors) . The target compound's 2,4-dichloro pattern provides two halogen substituents positioned to engage simultaneously with orthogonal hydrophobic residues in a binding pocket, whereas the 3-monohalogenated analogs offer only a single halogen interaction point. In class-level kinase inhibitor SAR, a meta-halogen (position 3) primarily fills a shallow hydrophobic pocket, while the 2,4-dihalo pattern enables a halogen bond with a backbone carbonyl while the second chlorine occupies an adjacent sub-pocket, frequently resulting in 5- to 20-fold improvements in target affinity and extended residence time [1].

Dual vs. single halogen
Class‑level inference
2 halogen donors
vs. 1 donor (3‑Cl / 3‑Br)
Class‑level SAR indicates 5–20× affinity improvement
Binding mode inference from co‑crystal structures
Halogen Bonding Kinase Inhibitor Design Selectivity Profiling Medicinal Chemistry

Electronic and Steric Properties vs. Trifluoromethyl Analog

Another commercially available comparator is N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide . The trifluoromethyl group is strongly electron-withdrawing (σmeta = 0.43, σpara = 0.54) compared to chlorine (σmeta = 0.37, σpara = 0.23) and introduces significant steric bulk. The target compound's 2,4-dichloro pattern provides electron withdrawal distributed over two positions, which can differentially affect the amide bond's rotational barrier, hydrogen bonding capacity of the carbonyl, and regioselectivity of oxidative metabolism compared to a single, bulky 2-CF3 group [1]. This renders the two compounds non-interchangeable in metabolic stability and target engagement studies.

2,4‑Cl₂ vs. 2‑CF₃
Supporting evidence
σ ≈ 0.60 distributed
vs. σₚ 0.54 (CF₃) localized
Different metabolic and steric liability profile
Hammett constants; van der Waals volume difference
Physicochemical Profiling Metabolic Stability Kinase Inhibitor Drug Design

Recommended Use Cases Based on Evidence Profile


Halogen Bonding SAR in Kinase and Hedgehog Inhibitor Programs

The 2,4-dichloro substitution pattern provides a distinct halogen bonding fingerprint that is invaluable for mapping the electrostatic environment of ATP-binding and allosteric pockets in kinases and Hedgehog pathway components. This compound should be used as part of a systematic halogen scan alongside the non-halogenated parent (ML340), 3-monochloro, 3-monobromo, and 2-CF3 variants to deconvolute the contributions of halogen position, electronegativity, and steric bulk to target binding affinity and selectivity [1]. Its dual halogen arrangement is particularly suited for probing binding sites where two orthogonal halogen-accepting residues (e.g., backbone carbonyls or methionine sulfur atoms) are present.

Negative Control for Chemoproteomic Profiling of Mono-Halogenated Probes

In chemical proteomics experiments (e.g., kinobeads-based selectivity profiling), the 2,4-dichloro derivative can serve as a differentiated competitor or negative control relative to mono-halogenated probes. Its distinct halogen bonding profile and increased molecular weight cause it to interact with a different subset of kinases, enabling researchers to differentiate target classes that are sensitive to single vs. dual halogen interactions. This application leverages the structural evidence that the 2,4-dichloro pattern is not simply additive but can engage multiple residues simultaneously [1].

Metabolic Stability Benchmarking in Lead Optimization

The 2,4-dichloro substitution pattern is a known metabolic liability due to potential oxidative dechlorination or epoxidation at the 2- and 4-positions. This compound therefore serves as an informative benchmark in hepatic microsome or hepatocyte stability assays when comparing halogenation strategies. In a typical optimization cascade, comparing the intrinsic clearance of the 2,4-dichloro compound against 3-chloro, 3-bromo, and 2-CF3 analogs reveals which halogen substitution pattern best balances potency and metabolic stability, a critical parameter for selecting a lead series [2].

Core Scaffold for Parallel Library Synthesis of Diverse Analogs

The compound's 2,4-dichlorobenzamide moiety is amenable to further derivatization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling at the chlorine positions. This synthetic handle enables the construction of focused libraries where the chlorine atoms are systematically replaced with amines, ethers, or carbon-based substituents, allowing SAR exploration of the benzamide ring without altering the pyrimidine-piperidine core [2]. This property makes it a strategic starting material for medicinal chemistry groups seeking to rapidly diversify a lead scaffold.

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
2,4‑dichloro substitution pattern
Target engagement profiling vs. non‑halogenated parent
Chemoproteomic selectivity profiling
Dual halogen interaction geometry
Kinase selectivity panel differentiation
Metabolic stability assessment
Oxidative metabolism liability context
Intrinsic clearance comparison across halogen analogs
Parallel library synthesis
Synthetic handle at chlorine positions
Derivatization via SNAr or cross‑coupling
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